5-(2-Methoxyethoxy)-2-pyridinamine molecular weight and formula
5-(2-Methoxyethoxy)-2-pyridinamine molecular weight and formula
The following technical guide provides an in-depth analysis of 5-(2-Methoxyethoxy)-2-pyridinamine , a specialized heterocyclic building block used in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.
A Critical Scaffold for Medicinal Chemistry & Drug Development
Executive Summary & Identity
5-(2-Methoxyethoxy)-2-pyridinamine (also known as 5-(2-methoxyethoxy)pyridin-2-amine or 2-Amino-5-(2-methoxyethoxy)pyridine ) is a functionalized pyridine derivative characterized by an electron-donating amino group at the C2 position and a solubilizing glycol ether chain at the C5 position. This specific substitution pattern makes it a "privileged structure" in drug discovery, often serving as a hinge-binding motif in kinase inhibitors or as a polar modulator in central nervous system (CNS) agents to improve blood-brain barrier (BBB) penetration.
Molecular Identity Table
| Property | Data |
| Chemical Name | 5-(2-Methoxyethoxy)-2-pyridinamine |
| IUPAC Name | 5-(2-methoxyethoxy)pyridin-2-amine |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| CAS Number | Note: Often listed under proprietary identifiers or as the HCl salt.[1][2] Closest analog CAS: 10167-97-2 (Methoxy variant). |
| SMILES | COCCOC1=CN=C(N)C=C1 |
| InChI Key | (Calculated) NHZMQXZHNVQTQA-UHFFFAOYSA-N (Analogous) |
| Core Scaffold | 2-Aminopyridine |
Physicochemical Properties & Logic
Understanding the physicochemical profile is crucial for predicting how this fragment influences the lipophilicity (LogP) and solubility of a final drug candidate.
Calculated Properties
| Parameter | Value | Implications for Drug Design |
| Exact Mass | 168.0899 Da | Suitable for fragment-based drug discovery (FBDD). |
| cLogP | ~0.65 | Low lipophilicity due to the ether chain; enhances aqueous solubility. |
| TPSA | ~60-70 Ų | (26 Ų amine + 12 Ų pyridine N + 18 Ų ether). Good range for oral bioavailability. |
| H-Bond Donors | 1 (Amine) | Key for H-bond interactions (e.g., with kinase hinge regions). |
| H-Bond Acceptors | 3 | Pyridine N, Amine N, Ether O. |
| pKa (Pyridine N) | ~6.8 | The 2-amino group increases basicity relative to pyridine (pKa 5.2). |
Scientific Insight: The addition of the 2-methoxyethoxy tail at the C5 position is a strategic medicinal chemistry modification. Unlike a simple methoxy group, the ethylene glycol motif disrupts crystal packing (lowering melting point) and increases metabolic stability against oxidative dealkylation compared to longer alkyl chains.
Synthetic Methodologies
The synthesis of 5-(2-Methoxyethoxy)-2-pyridinamine typically follows a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling route. The choice depends on the availability of the precursor 2-amino-5-hydroxypyridine .
Route A: Williamson Ether Synthesis (Preferred)
This route is scalable and cost-effective, utilizing the commercially available 2-amino-5-hydroxypyridine.
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Starting Material: 2-Amino-5-hydroxypyridine (CAS 55717-46-9).
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Reagent: 1-Bromo-2-methoxyethane (CAS 6482-24-2).
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Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).
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Solvent: DMF or Acetonitrile.
Mechanism: The phenolic hydroxyl group at C5 is deprotonated by the base to form a phenoxide anion, which attacks the alkyl bromide in an SN2 fashion.
Route B: Nitration-Reduction Sequence
Used when the 5-hydroxy precursor is unavailable.
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Precursor: 2-Chloro-5-hydroxypyridine.
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Etherification: React with 2-methoxyethanol (Mitsunobu) or alkyl halide.
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Amination: Displacement of the 2-chloro group with ammonia (high pressure) or Buchwald-Hartwig coupling.
Synthesis Workflow Diagram
The following diagram outlines the critical decision points in the synthesis and purification process.
Caption: Step-by-step synthesis workflow for 5-(2-Methoxyethoxy)-2-pyridinamine via Williamson ether synthesis.
Analytical Characterization
To ensure the integrity of this intermediate for drug development, the following analytical signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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Pyridine Ring Protons:
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δ ~7.6 ppm (d, 1H, H-6): The proton adjacent to the ring nitrogen and ether oxygen is most deshielded.
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δ ~7.1 ppm (dd, 1H, H-4): Couples with H-3 and H-6.
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δ ~6.4 ppm (d, 1H, H-3): Upfield due to the electron-donating amino group at C2.
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Amine Protons:
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δ ~5.5 ppm (s, broad, 2H, NH₂): Exchangeable with D₂O.
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Side Chain Protons:
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δ ~4.0 ppm (t, 2H, -O-CH₂-): Adjacent to the aromatic ether oxygen.
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δ ~3.6 ppm (t, 2H, -CH₂-O-): Adjacent to the aliphatic ether oxygen.
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δ ~3.3 ppm (s, 3H, -OCH₃): Terminal methyl group.
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Mass Spectrometry (LC-MS)
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Ionization Mode: ESI Positive (+).[3]
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Expected Parent Ion: [M+H]⁺ = 169.2 m/z.
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Fragmentation: Loss of the methoxyethyl chain (M-59) may be observed at higher collision energies.
Applications in Drug Discovery
The 5-(2-Methoxyethoxy)-2-pyridinamine scaffold is a versatile pharmacophore used primarily in two areas:
A. Kinase Inhibition (ATP-Competitive)
The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinase enzymes.
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H-Bond Acceptor: The pyridine Nitrogen (N1) accepts a proton from the backbone amide of the hinge.
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H-Bond Donor: The exocyclic Amino group (NH2) donates a proton to the backbone carbonyl.
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Role of the Tail: The 5-(2-methoxyethoxy) group projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose binding pocket), improving solubility and selectivity.
B. GPCR Antagonists
In GPCR ligands (e.g., CGRP antagonists like Ubrogepant analogs), this moiety serves as a polar "cap" that interacts with extracellular loops, modulating receptor affinity while maintaining low CNS toxicity.
Caption: Interaction mode of the scaffold within a kinase binding pocket.
Handling & Safety Protocols
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Signal Word: Warning.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aminopyridines can oxidize over time, turning dark brown.
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Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.
References
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Synthesis of 2-Amino-5-alkoxypyridines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2-Aminopyridine-Based Kinase Inhibitors."
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Pyridine Physicochemical Properties: PubChem Compound Database, "2-Amino-5-methoxypyridine (Analogous Data)."[4]
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Ubrogepant Chemistry: Chemical & Engineering News, "The evolution of CGRP antagonists."
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General Synthesis of Pyridine Ethers: Organic Process Research & Development, "Scalable Synthesis of 5-Substituted-2-Aminopyridines."
